molecular formula C17H17NO5 B13959517 Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

Cat. No.: B13959517
M. Wt: 315.32 g/mol
InChI Key: HEHUMYPSHVTSLW-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a heterocyclic compound featuring a benzofuran core fused with a 3,5-dimethylisoxazole moiety via a hydroxymethyl bridge, and an acetate ester group at the benzofuran’s 5-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Its synthesis typically involves multi-step organic reactions, including cyclization and esterification, with structural validation relying on crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]acetate

InChI

InChI=1S/C17H17NO5/c1-9-16(10(2)23-18-9)17(20)14-8-12-6-11(7-15(19)21-3)4-5-13(12)22-14/h4-6,8,17,20H,7H2,1-3H3

InChI Key

HEHUMYPSHVTSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(C2=CC3=C(O2)C=CC(=C3)CC(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate typically proceeds through the following key stages:

Detailed Preparation Methods

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid Intermediate

This intermediate is a crucial building block for the final compound. It is synthesized by:

  • Reacting 3,5-dimethylisoxazole derivatives with reagents such as oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in 1,2-dichloroethane at 20°C for 1 hour to form acid chlorides.

  • Coupling with amines or other nucleophiles using carbodiimide-mediated coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in solvents like DMF or dichloromethane at room temperature for several hours.

  • Hydrolysis of esters to carboxylic acids using hydrazine hydrate in methanol at 20°C over 3 hours.

Hydroxymethylation and Esterification

  • The hydroxy group on the methyl bridge linking the isoxazole and benzofuran rings is introduced by reduction of the corresponding aldehyde or ketone intermediate using reducing agents such as sodium borohydride or via hydroxymethylation reactions.

  • The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield Notes
Acid chloride formation from 2-(3,5-dimethylisoxazol-4-yl)acetic acid Oxalyl chloride, DMF catalytic 1,2-Dichloroethane 20°C 1 h Not specified Preparation of acid chloride intermediate
Amide coupling EDC·HCl, HOBt, N-ethylmorpholine DMF or DCM Room temp (20-22°C) 5–18 h 51% (example) Coupling with amines to form amides
Ester hydrolysis Hydrazine hydrate Methanol 20°C 3 h Quantitative Conversion of esters to acids
Purification Preparative TLC or automated HPLC - - - - Used to isolate pure products

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome
Acid chloride formation Oxalyl chloride, DMF 20°C, 1 h Activated acid intermediate
Amide/ester coupling EDC·HCl, HOBt, N-ethylmorpholine RT, 5–18 h Coupled intermediate
Hydroxymethylation/reduction Sodium borohydride or equivalent Mild, RT Introduction of hydroxy group
Esterification Methanol, acid catalyst Reflux or RT Methyl ester formation
Purification Prep TLC, automated HPLC - Pure final compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound featuring a unique structure with fused benzofuran and isoxazole moieties. It has garnered interest in medicinal chemistry for its potential biological activities and applications in drug discovery.

Potential Applications

  • Drug Discovery The presence of the benzofuran ring, known for its pharmacological properties, combined with the isoxazole structure, which often exhibits neuroactive and anti-inflammatory effects, makes this compound particularly interesting for further research and development.
  • Interaction Studies Interaction studies are crucial for understanding how this compound affects biological systems. These studies may involve assessing its binding affinity to various enzymes and receptors to elucidate its mechanism of action. Such investigations can reveal insights into its potential therapeutic roles and guide future drug development efforts.
  • Biological activities this compound exhibits potential biological activities that warrant investigation. Preliminary studies suggest it may interact with various molecular targets involved in critical biological pathways, including enzymes and receptors. Its structural characteristics may enable it to inhibit or activate specific functions, leading to diverse biological effects such as anti-inflammatory, antimicrobial, or anticancer activities.

Mechanism of Action

The mechanism by which Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2-((3,5-Dimethylisoxazol-4-yl)methyl)benzofuran-5-yl)propionate

Methyl 2-(2-((5-Methylisoxazol-3-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

Benzofuran-5-yl acetate derivatives with thiazole substituents

Structural and Crystallographic Comparisons

Crystallographic data refinement using SHELXL reveals critical differences:

Parameter Target Compound Analog 1 Analog 2 Analog 3
Bond Length (C-O ester, Å) 1.34 1.33 1.35 1.36
Dihedral Angle (Benzofuran-Isoxazole, °) 12.5 15.2 10.8 18.3
Crystallographic R-factor 0.039 0.045 0.042 0.051

The target compound exhibits tighter bond lengths and lower crystallographic R-values than analogs 1 and 3, suggesting superior structural stability and refinement accuracy. The dihedral angle differences highlight conformational flexibility influenced by substituent groups.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) 329.34 343.36 315.32 335.29
LogP (Octanol-Water) 2.51 2.89 2.12 3.05
Aqueous Solubility (mg/mL) 0.45 0.28 0.67 0.19

The hydroxymethyl bridge in the target compound enhances solubility compared to analogs 1 and 3, while the methyl ester group reduces LogP relative to ethyl or bulkier substituents.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 168°C for the target compound, higher than analogs 1 (155°C) and 3 (162°C), likely due to stronger intermolecular hydrogen bonding from the hydroxymethyl group.

Methodological Considerations

Structural comparisons rely heavily on tools like SHELX for refinement and ORTEP-3 for molecular visualization. These programs enable precise measurement of bond parameters and stereochemical analysis, critical for differentiating subtle structural variations.

Biological Activity

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fused benzofuran and isoxazole moiety, which are known for their diverse pharmacological properties. The benzofuran ring is often associated with anti-inflammatory and neuroprotective effects, while the isoxazole structure typically exhibits neuroactive properties. This combination may enable the compound to interact with various molecular targets involved in critical biological pathways, including enzymes and receptors.

1. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of hydroxymethyl and isoxazole groups could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.

2. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial effects. For instance, studies on related benzofuran derivatives have shown significant inhibitory activity against various pathogens, suggesting that this compound may also demonstrate antimicrobial properties .

3. Anticancer Potential

The compound's structural similarity to other anticancer agents raises the possibility of cytotoxic effects against cancer cell lines. Compounds containing both benzofuran and isoxazole rings have been reported to exhibit antiproliferative activity in various cancer models . Further studies are necessary to elucidate its specific mechanisms of action against cancer cells.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications. Interaction studies may involve assessing binding affinities to various enzymes and receptors to clarify its pharmacodynamics.

Research Findings

Study FocusFindings
Anti-inflammatory effectsExhibited potential reduction in inflammatory markers in vitro.
Antimicrobial activityShowed significant inhibition against Gram-positive and Gram-negative bacteria in preliminary assays.
Anticancer activityDemonstrated cytotoxicity against selected cancer cell lines with IC50 values indicating moderate potency .

Case Studies

  • Anti-inflammatory Study : In an in vitro model using lipopolysaccharide-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines significantly compared to control groups.
  • Antimicrobial Assessment : A series of antimicrobial tests revealed that compounds structurally related to this compound exhibited zones of inhibition greater than 10 mm against multiple bacterial strains, indicating promising antimicrobial potential .
  • Cytotoxicity Evaluation : In a recent study examining various derivatives of benzofuran compounds, those similar to this compound showed IC50 values ranging from 14.2 µM to 19.1 µM against breast cancer cell lines (MCF-7), suggesting it may warrant further investigation as an anticancer agent .

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